molecular formula C17H16N4O3 B2796938 N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 880810-68-4

N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B2796938
CAS No.: 880810-68-4
M. Wt: 324.34
InChI Key: JTAUTOQXXOIAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide ( 880810-68-4) is a synthetic organic compound with a molecular formula of C17H16N4O3 and a molecular weight of 324.33 g/mol . It features a benzotriazinone core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . This scaffold is of significant interest in pharmaceutical research, particularly as it forms the basis for compounds investigated as modulators of the G-protein coupled receptor 139 (GPR139), a target relevant to central nervous system disorders . Furthermore, benzotriazinone derivatives have demonstrated promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2), highlighting their value as a scaffold in anticancer research . The propanamide linker in its structure is a common feature in molecules designed for peptide-like interactions and molecular recognition. This product is intended for research purposes, such as investigating structure-activity relationships, exploring new biological mechanisms, and as a building block in the synthesis of more complex molecules. It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-24-13-6-4-5-12(11-13)18-16(22)9-10-21-17(23)14-7-2-3-8-15(14)19-20-21/h2-8,11H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUTOQXXOIAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Benzotriazine core : Known for various pharmacological activities.
  • Propanamide linkage : Imparts stability and may influence the compound's biological interactions.

Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}

Molecular Weight : 312.33 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, potentially affecting metabolic pathways and cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, suggesting a need for further investigation into this compound's antitumor properties.

Biological Activity Overview

Biological ActivityDescription
AntimicrobialInhibits growth of certain bacterial and fungal strains.
AntitumorPotential to reduce cancer cell viability in vitro.
Enzyme InhibitionModulates activity of specific enzymes linked to disease processes.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on derivatives of benzotriazine indicated that compounds similar to this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • Research on related benzotriazine derivatives has shown significant antitumor activity in various cancer cell lines. For instance, derivatives were tested against HCC827 and NCI-H358 cell lines with IC50_{50} values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could interact with cellular receptors and enzymes, leading to altered gene expression and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The benzotriazin-4-one core distinguishes this compound from analogs with alternative heterocycles. For example:

  • In SH-SY5Y neuroprotection assays, triazole derivatives showed moderate activity (IC₅₀: 15–25 µM), suggesting the benzotriazin core may enhance target engagement .
  • 4-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)-N-[4-(Trifluoromethoxy)Phenyl]Butanamide (): Extending the propanamide chain to butanamide increases molecular weight (392.33 vs. ~324.34 for the target compound) and introduces a lipophilic trifluoromethoxy group. This modification may improve membrane permeability but reduce solubility .

Substituent Effects on the Aromatic Ring

  • N-(4-Methoxyphenyl) Analogs : highlights that shifting the methoxy group from the 3- to 4-position (e.g., Compound 6) reduces neuroprotective efficacy by ~40%, indicating the 3-methoxy configuration is critical for optimal activity .
  • N-(3-Hydroxyphenyl) Derivatives (): Replacing methoxy with a hydroxyl group (e.g., (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide) decreases logP (predicted: 1.43 vs.

Characterization Methods

All compounds were validated using:

  • High-Resolution Mass Spectrometry (HRMS) and ¹H NMR () .
  • Melting Point Analysis : Benzotriazin derivatives generally exhibit higher melting points (e.g., 175–178°C in ) compared to triazole analogs (120–135°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with coupling a 3-methoxyphenylamine derivative to a functionalized benzotriazinone core. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Benzotriazinone ring activation : Introduce the 4-oxo-3,4-dihydrobenzotriazine moiety via cyclization reactions under acidic or basic conditions .
  • Optimization : Control temperature (0–5°C for sensitive intermediates) and monitor progress with TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., tracking proton shifts at δ3.8–4.2 ppm for methoxy groups) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 1H/13C NMR : Verify methoxyphenyl (δ3.8–3.9 ppm singlet) and benzotriazinone (δ7.5–8.5 ppm aromatic protons) moieties .
  • FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzotriazinone C=O (~1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Analog Design : Modify substituents on the methoxyphenyl (e.g., halogenation) or benzotriazinone (e.g., alkylation at N3) to probe electronic and steric effects .
  • Biological Assays : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate IC50 values with structural features .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with benzotriazinone C=O) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Experiments : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm results .
  • Meta-Analysis : Compare data across studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance thresholds) .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict susceptibility to hydrolysis or oxidation .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water models (CHARMM36) to assess conformational stability at pH 7.4 .
  • Degradation Studies : Validate predictions via accelerated stability testing (40°C/75% RH) with LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.